5,7-Dichloro-3-iodo-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-3-iodo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5, 7, and 3 positions, respectively, on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-iodo-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine derivatives. One common method includes the use of iodine and chlorine sources under controlled conditions to achieve selective halogenation at the desired positions. For instance, the reaction of 1,6-naphthyridine with iodine monochloride (ICl) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-iodo-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dehalogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, and dehalogenated naphthyridine derivatives .
Scientific Research Applications
5,7-Dichloro-3-iodo-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-iodo-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-1,6-naphthyridine
- 3-Iodo-1,6-naphthyridine
- 5-Chloro-3-iodo-1,6-naphthyridine
Uniqueness
5,7-Dichloro-3-iodo-1,6-naphthyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This combination of halogens enhances its potential for diverse applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C8H3Cl2IN2 |
---|---|
Molecular Weight |
324.93 g/mol |
IUPAC Name |
5,7-dichloro-3-iodo-1,6-naphthyridine |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-2-6-5(8(10)13-7)1-4(11)3-12-6/h1-3H |
InChI Key |
LXFAOMRBBJHTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CC(=NC(=C21)Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.